molecular formula C19H25N3OS B2912665 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898458-96-3

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2912665
CAS No.: 898458-96-3
M. Wt: 343.49
InChI Key: QPDTYSKKAZUUPX-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an indolinyl moiety, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the indolinyl and thiophenyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final urea compound. Common reagents include urea, tert-butyl isocyanate, and various coupling agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Urea derivatives

  • Thiophenyl-containing molecules

  • Indolinyl derivatives

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Properties

IUPAC Name

1-tert-butyl-3-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-19(2,3)21-18(23)20-13-16(17-9-6-12-24-17)22-11-10-14-7-4-5-8-15(14)22/h4-9,12,16H,10-11,13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDTYSKKAZUUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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